molecular formula C14H13BrO3 B12625390 4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one CAS No. 941282-78-6

4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one

Cat. No.: B12625390
CAS No.: 941282-78-6
M. Wt: 309.15 g/mol
InChI Key: XFJRNOBIJCKTEX-UHFFFAOYSA-N
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Description

4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom and a hydroxyethoxy group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromobiphenyl with ethylene glycol under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-hydroxybiphenyl: Similar structure but lacks the hydroxyethoxy group.

    4-Bromophenylacetic acid: Contains a bromine atom but has a different functional group arrangement.

    4-Bromomethyl-2-cyanobiphenyl: Similar biphenyl structure with different substituents.

Uniqueness

4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is unique due to the presence of both bromine and hydroxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

CAS No.

941282-78-6

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

4-(4-bromophenyl)-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H13BrO3/c15-12-3-1-11(2-4-12)14(18-10-9-16)7-5-13(17)6-8-14/h1-8,16H,9-10H2

InChI Key

XFJRNOBIJCKTEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C=CC(=O)C=C2)OCCO)Br

Origin of Product

United States

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